![molecular formula C20H21F3N2O4 B15281941 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethoxy)-2-methyl-4(1H)-pyridinone is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperidine ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable piperidine precursor, which is then functionalized with a trifluoromethyl group through radical trifluoromethylation . The final step involves the coupling of the piperidine derivative with a pyridinone precursor under appropriate reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethoxy)-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyridinone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
5-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethoxy)-2-methyl-4(1H)-pyridinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethoxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine and pyridinone moieties contribute to its overall stability and reactivity . The compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares the trifluoromethyl group and hydroxyl functionality but differs in its core structure.
3-trifluoromethyl-5,6-dihydro-1,2,4-triazole: Another compound with a trifluoromethyl group, but with a different heterocyclic core.
Uniqueness
5-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethoxy)-2-methyl-4(1H)-pyridinone is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a pyridinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C20H21F3N2O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethoxy]-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C20H21F3N2O4/c1-13-9-16(26)17(11-24-13)29-12-18(27)25-7-5-19(28,6-8-25)14-3-2-4-15(10-14)20(21,22)23/h2-4,9-11,28H,5-8,12H2,1H3,(H,24,26) |
InChI Key |
YVTBEFURDNSQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.